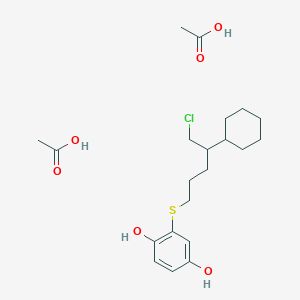
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol is a complex organic compound with a unique structure that combines acetic acid, a chlorinated cyclohexyl group, and a sulfanylbenzene diol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol typically involves multiple steps, starting with the preparation of the core benzene diol structure. This is followed by the introduction of the sulfanyl group and the chlorinated cyclohexylpentyl chain. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The chlorinated cyclohexyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: shares similarities with other sulfanylbenzene diols and chlorinated cyclohexyl compounds.
2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol: Lacks the acetic acid moiety but has a similar core structure.
Acetic acid;2-(5-chloro-4-cyclohexylpentyl)benzene-1,4-diol: Similar but without the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and research endeavors.
Propriétés
Numéro CAS |
89706-29-6 |
|---|---|
Formule moléculaire |
C21H33ClO6S |
Poids moléculaire |
449.0 g/mol |
Nom IUPAC |
acetic acid;2-(5-chloro-4-cyclohexylpentyl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C17H25ClO2S.2C2H4O2/c18-12-14(13-5-2-1-3-6-13)7-4-10-21-17-11-15(19)8-9-16(17)20;2*1-2(3)4/h8-9,11,13-14,19-20H,1-7,10,12H2;2*1H3,(H,3,4) |
Clé InChI |
YOSSFRUVUGRANP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(=O)O.C1CCC(CC1)C(CCCSC2=C(C=CC(=C2)O)O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


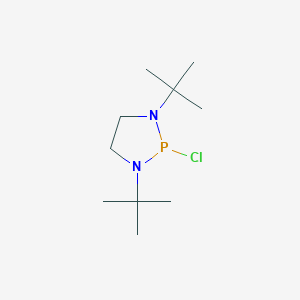

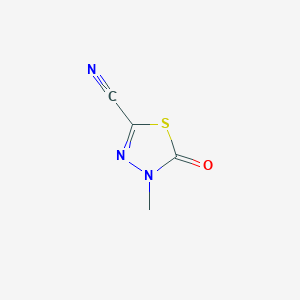
![ethyl 3-[(Z)-benzylidene(oxido)amino]propanoate](/img/structure/B14401650.png)

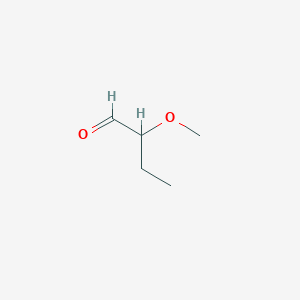
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
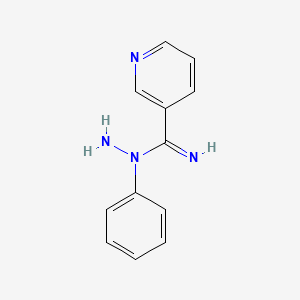

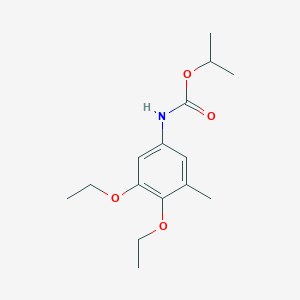

![4-[3-(Benzoyloxy)-1,3-oxazinan-2-yl]-N,N-dimethylaniline](/img/structure/B14401685.png)
![1,2-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14401692.png)

